molecular formula C23H24F2N4OS B2652023 N-(2,4-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1215419-18-3

N-(2,4-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No. B2652023
CAS RN: 1215419-18-3
M. Wt: 442.53
InChI Key: ZCGSBOVZSMOXBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24F2N4OS and its molecular weight is 442.53. The purity is usually 95%.
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Scientific Research Applications

High-affinity Ligands for Human ORL1 Receptor

A study presented the synthesis and biochemical characterization of high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds, including triazaspiro[4.5]decan-4-one derivatives, were identified as full agonists in biochemical assays and exhibited selectivity versus opioid receptors. This research contributes to understanding the interaction between synthetic compounds and the ORL1 receptor, potentially influencing the development of new therapeutic agents targeting pain and neurological disorders (Röver et al., 2000).

Synthesis and Antiviral Evaluation of Spirothiazolidinone Derivatives

Another study focused on the synthesis and antiviral evaluation of spirothiazolidinone derivatives, emphasizing their potential as antiviral agents. These compounds exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the versatility of the spirothiazolidinone scaffold for developing new classes of antiviral molecules (Apaydın et al., 2020).

Cholinesterase Inhibition and Molecular Docking Studies

Research on N-aryl derivatives of triazole demonstrated their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds showing potent inhibitory activities. This study provides insights into the design of new cholinesterase inhibitors for treating neurodegenerative diseases such as Alzheimer's (Riaz et al., 2020).

Synthesis and Biological Activities of Novel Triazole Compounds

Another investigation into triazole compounds containing a thioamide group revealed their antifungal and plant growth-regulating activities. This research underscores the potential agricultural applications of such synthetic compounds, offering new avenues for crop protection and yield enhancement (Li Fa-qian et al., 2005).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N4OS/c1-2-29-12-10-23(11-13-29)27-21(16-6-4-3-5-7-16)22(28-23)31-15-20(30)26-19-9-8-17(24)14-18(19)25/h3-9,14H,2,10-13,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGSBOVZSMOXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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